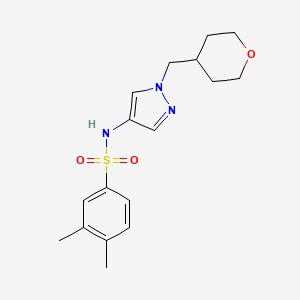

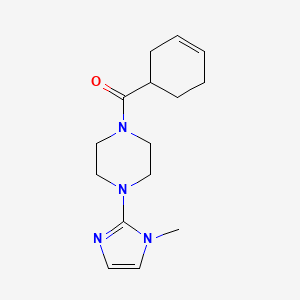

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a derivative of benzenesulfonamide with potential bioactivity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with pyrazole rings and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . The process includes the formation of key intermediates and subsequent reactions to introduce various substituents. This suggests that the synthesis of the compound would also involve a series of carefully orchestrated reactions to incorporate the tetrahydro-2H-pyran-4-yl and pyrazol-4-yl groups onto the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by techniques such as NMR, X-ray crystallography, and semi-empirical calculations . These methods provide detailed information about the conformational isomerism and the spatial arrangement of the substituents around the benzene ring. For the compound , similar analytical techniques would likely reveal the orientation of the dimethyl groups and the tetrahydro-2H-pyran-4-ylmethyl group in relation to the pyrazol-4-yl moiety.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives with pyrazole rings can be influenced by the nature of the substituents. The papers describe coordination compounds formed with late transition metals , suggesting that the compound may also form complexes with metal ions. Additionally, the presence of the pyrazole ring and the sulfonamide group could facilitate interactions with biological targets, as seen in the bioactivity studies of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as thermal stability and surface area, are crucial for their potential applications. The coordination compounds described in one study show high thermal robustness and permanent porosity, which are significant for materials science applications . The compound , with its pyrazole and tetrahydro-2H-pyran-4-ylmethyl groups, would likely exhibit its own unique set of properties that could be explored for various uses, including medicinal chemistry given the bioactivity of related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide were explored, demonstrating its potential as a cyclooxygenase-2 inhibitor, albeit with no significant inhibition potency. This study emphasizes the structural and functional diversity achievable with benzenesulfonamide derivatives (Al-Hourani et al., 2016).

Photochemical and Photophysical Properties

- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yields, indicating their potential for applications in photodynamic therapy for cancer treatment. This highlights the role of benzenesulfonamide derivatives in developing novel photosensitizers (Pişkin et al., 2020).

Molecular Docking and Bioassay Studies

- A study on the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties provided insights into the antimicrobial potential of these compounds. The research demonstrates the utility of benzenesulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-16-10-18-20(12-16)11-15-5-7-23-8-6-15/h3-4,9-10,12,15,19H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUXVYRQQUOINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)